molecular formula C18H17Cl2N3O B2755047 N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide CAS No. 696599-96-9

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B2755047
CAS No.: 696599-96-9
M. Wt: 362.25
InChI Key: BUQILGOZIRIVFA-UHFFFAOYSA-N
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Description

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves the reaction of 2,4-dichlorobenzylamine with 2-(1H-benzimidazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating infections and certain types of cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)10-15(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQILGOZIRIVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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